![molecular formula C22H20N4O4 B2803363 3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1094606-48-0](/img/no-structure.png)
3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole, also known as BDP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Ge et al. (2014) focused on the synthesis and characterization of similar oxadiazole derivatives, highlighting their optical properties. This research provides insights into the molecular structure and spectral characteristics of these compounds, which are crucial for understanding their potential applications in scientific research (Ge et al., 2014).
Antimicrobial and Antioxidant Potential
- Research by Chennapragada and Palagummi (2018) explored the synthesis of oxadiazole scaffolds and assessed their medicinal potentials, particularly in antimicrobial and antioxidant activities. This study provides a basis for considering these compounds in the development of new antimicrobial and antioxidant agents (Chennapragada & Palagummi, 2018).
In Vitro Antibacterial and Antifungal Activities
- Pandya et al. (2019) synthesized a library of oxadiazole derivatives and investigated their in vitro antibacterial and antifungal activities. This research indicates the potential of these compounds as antimicrobial agents, contributing to the field of drug discovery and medicinal chemistry (Pandya et al., 2019).
Antitubercular Activities
- Nayak et al. (2016) demonstrated the synthesis and in vitro antitubercular activities of new oxadiazole derivatives. This study provides valuable information on the potential use of these compounds in the treatment of tuberculosis, a significant global health issue (Nayak et al., 2016).
Antitumor Activity
- A study by Insuasty et al. (2012) focused on synthesizing novel pyrazoline derivatives containing benzodioxol moieties and assessed their antitumor activity. This research contributes to the exploration of new antitumor agents, expanding the therapeutic options for cancer treatment (Insuasty et al., 2012).
Xanthine Oxidase Inhibitory Activity
- Qi et al. (2015) developed a synthetic route for oxadiazoles derivatives and evaluated their in vitro xanthine oxidase inhibitory activity. This study suggests the potential therapeutic applications of these compounds in treating diseases related to xanthine oxidase, such as gout (Qi et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole, which is synthesized from 1,3-benzodioxole and 2-amino-5-nitrophenylacetic acid. The second intermediate is 5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole, which is synthesized from 2-butoxyphenylhydrazine and ethyl 2-amino-5-nitrobenzoate. These two intermediates are then coupled together using standard coupling reagents to form the final product.", "Starting Materials": [ "1,3-benzodioxole", "2-amino-5-nitrophenylacetic acid", "2-butoxyphenylhydrazine", "ethyl 2-amino-5-nitrobenzoate", "coupling reagents" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole:", "- 1,3-benzodioxole is reacted with 2-amino-5-nitrophenylacetic acid in the presence of a coupling reagent to form the intermediate 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole.", "Synthesis of 5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole:", "- 2-butoxyphenylhydrazine is reacted with ethyl 2-amino-5-nitrobenzoate in the presence of a coupling reagent to form the intermediate 5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole.", "Coupling of intermediates:", "- The two intermediates are coupled together using a coupling reagent to form the final product, 3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole." ] } | |
Numéro CAS |
1094606-48-0 |
Nom du produit |
3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
Formule moléculaire |
C22H20N4O4 |
Poids moléculaire |
404.426 |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H20N4O4/c1-2-3-10-27-18-7-5-4-6-15(18)16-12-17(25-24-16)22-23-21(26-30-22)14-8-9-19-20(11-14)29-13-28-19/h4-9,11-12H,2-3,10,13H2,1H3,(H,24,25) |
Clé InChI |
DEAXNVSZOIWTHO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide](/img/structure/B2803280.png)
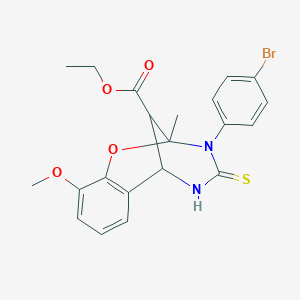
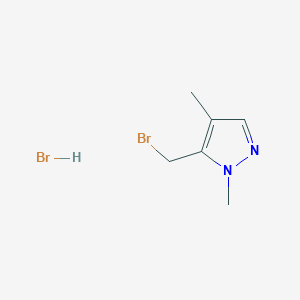
![Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate](/img/structure/B2803287.png)
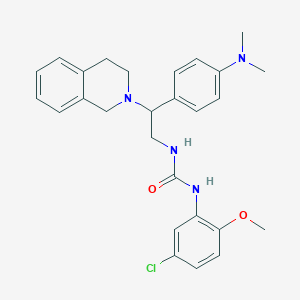

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-methylcyclopropane-1-carboxamide](/img/structure/B2803290.png)
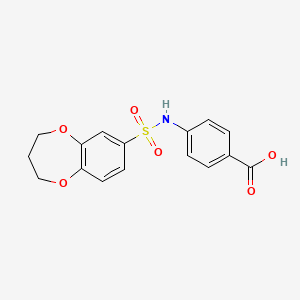
![1-(6-cyclopropylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2803296.png)
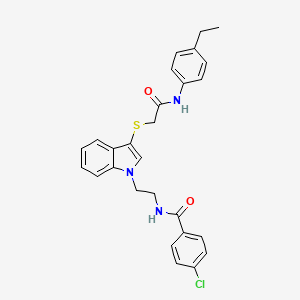

![4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate](/img/structure/B2803299.png)
![N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2803301.png)
![7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2803303.png)